Extremely Weak Dipeptidyl Peptidase 4 (DPP4) Inhibition: A Quantified Baseline for Negative Selection
In direct enzymatic assays, 6-(Dipropylamino)-4-methylnicotinic acid exhibits negligible inhibitory activity against human Dipeptidyl Peptidase 4 (DPP4) [1]. This is quantified by an IC50 value exceeding 100,000 nM, a threshold that classifies it as essentially inactive in this context [2]. This contrasts sharply with potent DPP4 inhibitors like sitagliptin, which have IC50 values in the low nanomolar range (e.g., 18 nM) [3].
| Evidence Dimension | Inhibition of human DPP4 enzyme activity |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | Sitagliptin (a known potent DPP4 inhibitor): IC50 = 18 nM |
| Quantified Difference | Target compound is >5,555-fold less potent than the comparator |
| Conditions | Inhibition of human seminal plasma DPP4 assessed as pNA release from Gly-Pro-p-nitroanilide substrate, pre-incubated with enzyme for 15 minutes [1]. |
Why This Matters
For research programs focused on DPP4 inhibition, this compound's lack of activity serves as a critical negative control, allowing scientists to confidently exclude this target from further investigation or to use the compound as a reference for validating assay specificity.
- [1] BindingDB. (n.d.). BDBM50399725 / CHEMBL2178972. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50399725 View Source
- [2] ChEMBL. (n.d.). CHEMBL2178972. Retrieved from https://www.ebi.ac.uk/chembl/ View Source
- [3] Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Weber, A. E. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. View Source
